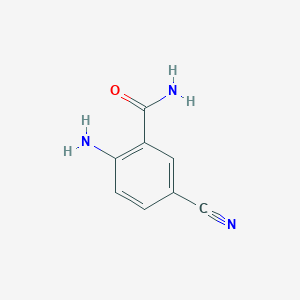

2-Amino-5-cyanobenzamide

描述

Contextualization within Benzamide (B126) Chemistry and its Significance

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry and materials science, with many benzamide derivatives exhibiting a broad spectrum of biological activities. The significance of 2-Amino-5-cyanobenzamide lies in its position as a multi-functionalized building block. bldpharm.com The presence of reactive amino and cyano groups on the benzamide scaffold allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other functional materials. smolecule.com

Structural Features and Chemical Modalities of the Amino and Cyano Groups

The chemical reactivity of this compound is largely dictated by the interplay of its three key functional groups: the benzamide, the amino group, and the cyano group.

Benzamide Group: The amide functionality itself can participate in various reactions, including hydrolysis and reduction, and its presence influences the electronic properties of the aromatic ring.

Amino Group (-NH2): Located at the 2-position, the primary amino group is a nucleophilic center and a key site for derivatization. It can undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. The position of this group ortho to the amide is crucial for its reactivity and for the potential to form intramolecular hydrogen bonds.

Cyano Group (-C≡N): The nitrile group at the 5-position is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. Its strong electron-withdrawing nature also significantly influences the reactivity of the benzene ring. For instance, recent research has shown that the cyano group of 2-cyanobenzamide (B92452) can undergo intramolecular cyclization to form isoindolone, a reaction catalyzed by certain organosulfonate hosts. researchgate.net

The specific arrangement of these groups on the benzene ring in this compound leads to a unique electronic and steric environment, which is actively being explored for the development of novel chemical entities.

Rationale for Comprehensive Academic Investigation

The academic interest in this compound stems from its potential as a precursor to a wide range of complex molecules with interesting properties. Researchers are drawn to its utility as a scaffold for creating libraries of compounds for drug discovery and for synthesizing targeted molecules with specific biological activities. acs.org Its role as an intermediate in the synthesis of agrochemicals has also been a subject of investigation. chemicalbook.com Furthermore, the study of its reaction mechanisms and the development of efficient synthetic routes to this compound and its derivatives are active areas of chemical research. google.comgoogleapis.comgoogle.com

Overview of Key Research Areas and Challenges

The primary research focus for this compound is its application as a key intermediate in organic synthesis. A significant area of this research is in the preparation of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. nih.govrsc.orgresearchgate.net The core structure of this compound is found within several PARP inhibitor candidates.

A major challenge in the utilization of this compound is the development of efficient, scalable, and environmentally friendly synthetic methods. researchgate.net Traditional methods for its synthesis can involve harsh reagents or catalysts that are not ideal for large-scale production. googleapis.comgoogle.com For example, palladium-catalyzed cyanation reactions are commonly used, but these can be costly and require careful optimization to achieve high yields and purity. googleapis.comgoogle.com Overcoming these synthetic hurdles is a key objective for researchers working with this compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-5-cyanobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDSEWSXEVCKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665626 | |

| Record name | 2-Amino-5-cyanobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606490-51-1 | |

| Record name | 2-Amino-5-cyanobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Amino 5 Cyanobenzamide and Its Derivatives

Established Reaction Pathways

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) serves as a powerful and direct method for arene functionalization, particularly for the introduction of cyano groups onto an aromatic ring. science.gov This approach typically involves the displacement of a leaving group, most commonly a halogen, from an activated aromatic system by a nucleophile. For the synthesis of 2-Amino-5-cyanobenzamide, this strategy is applied through the cyanation of a halogenated 2-aminobenzamide (B116534) precursor.

A primary and well-documented route to this compound derivatives involves the cyanation of a corresponding 2-amino-5-halobenzamide. google.com The most common precursor is the bromo-derivative, such as 2-amino-5-bromobenzamide or its N-alkylated analogues (e.g., 2-amino-5-bromo-N,3-dimethylbenzamide). google.com In this reaction, the bromine atom at the C-5 position of the benzene (B151609) ring is substituted by a cyanide group.

This transformation is a classic example of a cross-coupling reaction where the carbon-bromine bond is cleaved and a new carbon-cyanide bond is formed. The success of this reaction is highly dependent on the choice of catalyst and reaction conditions to achieve high yield and purity. google.com

The introduction of the cyano group onto the aryl halide precursor is not spontaneous and requires a catalyst to proceed efficiently. Two main classes of catalytic systems have been extensively developed for this purpose: copper-based and palladium-based systems.

Copper(I) Cyanide: The use of copper(I) cyanide (CuCN) for the conversion of aryl halides to nitriles is known as the Rosenmund-von Braun reaction. wikipedia.orgwikipedia.org This method traditionally requires stoichiometric amounts of CuCN and often high reaction temperatures. wikipedia.org However, it remains a viable and frequently used method, particularly in industrial applications. For instance, methyl 2-amino-5-cyano-3-methylbenzoate can be prepared from its corresponding bromo-precursor by heating it with copper(I) cyanide in a high-boiling solvent like N-methyl-2-pyrrolidinone (NMP). google.com More recent advancements have led to the development of copper-catalyzed cyanations that use only catalytic amounts of a copper source, though these still face certain limitations. nih.gov The reaction often involves a combination of a copper(I) salt, a metal cyanide, and sometimes an iodide salt to facilitate the halogen exchange and subsequent cyanation. google.com

Palladium Catalysts: Palladium-catalyzed cyanation reactions have emerged as a more versatile and milder alternative to copper-mediated methods. rsc.orgmit.edu These reactions typically exhibit greater functional group tolerance and can proceed under lower temperatures. acs.org The catalytic cycle is believed to involve a Pd(0)/Pd(II) pathway. wikipedia.org A variety of palladium sources can be used, including palladium(II) acetate and palladium complexes with specific phosphine (B1218219) ligands. mit.edugoogleapis.com The choice of ligand is crucial for the catalyst's stability and activity, preventing deactivation by the cyanide ions. mit.edu

The cyanide source in these reactions can vary. While zinc cyanide (Zn(CN)2) has been used, it introduces a heavy metal that can complicate product purification. google.comgoogleapis.com A more cost-effective and simpler alternative is the use of alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). google.com To mitigate toxicity concerns, potassium ferricyanide (K4[Fe(CN)6]) has also been successfully employed as a non-toxic cyanide source in palladium-catalyzed cyanations. wikipedia.orgnih.gov

| Halogenated Precursor | Catalytic System | Cyanide Source | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 2-amino-5-bromo-3-methylbenzoate | None (Stoichiometric Reagent) | Copper(I) cyanide | N-methyl-2-pyrrolidinone (NMP) | 170 | 88.2% | google.com |

| 2-amino-5-bromo-N,3-dimethylbenzamide | Copper(I) salt / Iodide salt | Sodium cyanide | N,N-Dimethylformamide (DMF) | Not Specified | >95% | google.com |

| 2-amino-5-bromo-N,3-dimethylbenzamide | Palladium complex with tertiary phosphine ligand | Potassium cyanide | Acetonitrile (B52724) | Not Specified | High | google.com |

| Aryl Bromides (General) | Palladacycle precatalyst | K₄[Fe(CN)₆]·3H₂O | Not Specified | ≤ 100 | Excellent | mit.edunih.gov |

Amidation Reactions for Benzamide (B126) Scaffold Formation

An alternative synthetic strategy involves the formation of the benzamide functional group as a later step in the synthesis. This requires a precursor that already contains the 2-amino and 5-cyano groups on the aromatic ring, such as 2-amino-5-cyanobenzoic acid or its ester derivatives. The formation of the amide bond is a fundamental transformation in organic chemistry. researchgate.net

Aminolysis is a direct and efficient method for converting carboxylic acid esters into amides. In this approach, an ester such as methyl 2-amino-5-cyanobenzoate is reacted with an amine. For the synthesis of the parent this compound, ammonia would be used. For N-substituted derivatives, a primary or secondary amine is required.

A notable application of this method is the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide from 2-amino-5-cyano-3-methylbenzoic esters. The reaction proceeds by treating the ester with methylamine, often with the addition of a catalytic amount of a base like sodium methoxide, sodium amide, or sodium hydride to facilitate the reaction. google.com This process provides the desired N-substituted benzamide in high yield and purity. google.com

The direct coupling of a carboxylic acid with an amine to form an amide bond is another cornerstone of organic synthesis. nih.gov This transformation typically requires an activating agent or coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. researchgate.net

Various reagents have been developed for this purpose. For the synthesis of this compound from 2-amino-5-cyanobenzoic acid, a direct condensation could be achieved using reagents such as B(OCH2CF3)3 or titanium-based systems like TiCl4. nih.govacs.org These reactions are typically performed in an inert solvent. For example, the TiCl4-mediated amidation is often carried out in pyridine at elevated temperatures, providing the amide products in moderate to excellent yields. nih.gov

Another route to 2-aminobenzamide derivatives starts from isatoic anhydride. Reacting isatoic anhydride with a suitable amine in a solvent like DMF under reflux conditions leads to the opening of the anhydride ring and subsequent formation of the 2-aminobenzamide scaffold. mdpi.com

| Starting Material | Amine | Method/Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 2-amino-5-cyano-3-methylbenzoic ester | Methylamine | Aminolysis (Base-catalyzed) | Not Specified | Not Specified | 2-amino-5-cyano-N,3-dimethylbenzamide | google.com |

| Isatoic anhydride | Various amines | Ring opening | DMF | Reflux | 2-aminobenzamide derivatives | mdpi.com |

| General Carboxylic Acid | General Amine | Condensation | Pyridine | 85 °C | Amide | nih.gov |

| General Carboxylic Acid | General Amine | Condensation | Acetonitrile | 80-100 °C | Amide | acs.org |

Innovations in Synthetic Protocols

Recent progress in the synthesis of this compound and its analogues has been marked by a significant shift towards more sophisticated and sustainable methodologies. These innovations aim to enhance reaction efficiency, reduce environmental impact, and provide deeper mechanistic insights into the formation of these valuable compounds.

One-Pot Multicomponent Synthesis

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules, such as derivatives of this compound, from simple, readily available starting materials in a single step. This approach is particularly valuable for generating libraries of structurally diverse compounds for chemical and biological screening.

A notable example is the synthesis of multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines, which are structural analogues. These compounds have been synthesized through a one-pot, three-component reaction involving 3-formylindole, cyanoethylacetate, and guanidine hydrochloride. researchgate.net This methodology has been explored using various techniques, including conventional reflux, microwave irradiation, and grindstone technology, demonstrating the versatility of the MCR approach. researchgate.net The use of green chemical techniques in this context significantly reduces reaction times and improves yields compared to traditional methods. researchgate.net

The efficiency of these MCRs is highlighted by the high yields achieved in significantly shorter time frames, particularly when employing green chemistry techniques. researchgate.net For instance, the synthesis of certain 2-amino-5-cyanopyridine derivatives can be achieved in 7-9 minutes with excellent yields (72-86%) under solvent-free microwave conditions. semanticscholar.org

Table 1: Comparison of Synthetic Methods for a 2-Amino-5-cyanopyrimidine Derivative A comparative look at reaction conditions and outcomes for the synthesis of 2-amino-5-cyano-4-(1H-indol-3-yl)-6-hydroxypyrimidine.

| Method | Reagents | Solvent | Reaction Time | Yield (%) |

| Conventional Reflux | 3-Formylindole, Cyanoethylacetate, Guanidine Hydrochloride, NaOH | Ethanol | 6-8 hours | 65-75 |

| Microwave Irradiation | 3-Formylindole, Cyanoethylacetate, Guanidine Hydrochloride, NaOH | None | 3-5 minutes | 85-90 |

| Grindstone Technology | 3-Formylindole, Cyanoethylacetate, Guanidine Hydrochloride, NaOH | None | 10-15 minutes | 80-85 |

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally responsible chemical processes. Key areas of focus include the selection of safer and recyclable solvents, the use of non-heavy metal catalysts, and the application of energy-efficient reaction conditions.

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditionally, solvents like N,N-dimethylformamide (DMF) have been used for palladium-catalyzed cyanation reactions to produce 2-amino-5-cyanobenzoic acid derivatives. google.com However, DMF is a high-boiling, water-soluble solvent, which makes its removal and recycling difficult and energy-intensive. google.com

In line with green chemistry principles, a shift towards more sustainable solvents has been explored. Ether and nitrile solvents, such as tetrahydrofuran (THF), dioxane, and acetonitrile, have been identified as effective and more easily recyclable alternatives for these palladium-catalyzed cyanations. google.com These solvents are less water-soluble and have lower boiling points, facilitating their separation and reuse. google.comwhiterose.ac.uk The CHEM21 solvent selection guide, for instance, categorizes solvents like DMF and DMAc as "problematic" while highlighting greener alternatives. chromatographyonline.com

Table 2: Properties of Solvents Used in Cyanation Reactions A comparison of physical properties relevant to the greenness and recyclability of common solvents.

| Solvent | Boiling Point (°C) | Water Solubility | Key Issues | Green Alternatives |

| N,N-Dimethylformamide (DMF) | 153 | Miscible | High boiling point, difficult to recycle, toxicity concerns | Acetonitrile, 2-MeTHF |

| Acetonitrile | 82 | Miscible | Volatile, toxic | - |

| Tetrahydrofuran (THF) | 66 | Miscible | Forms peroxides | 2-Methyltetrahydrofuran (2-MeTHF) |

| Dioxane | 101 | Miscible | Carcinogen, forms peroxides | - |

While palladium and other heavy metals are highly effective catalysts for cyanation and cross-coupling reactions, their toxicity, cost, and residual traces in the final product are significant concerns. google.comrsc.org Consequently, research has been directed towards developing catalytic systems based on more abundant and less toxic earth-abundant metals, such as iron, copper, and nickel, as well as metal-free organocatalytic systems.

Iron, for example, has been shown to effectively catalyze the [2+2+2] cycloaddition of alkynenitriles and cyanamides to produce 2-aminopyrimidines, showcasing its potential to replace more traditional heavy metal catalysts in the synthesis of nitrogen-containing heterocycles. nih.gov Similarly, nano copper ferrite (CuFe2O4) has been developed as a reusable heterogeneous catalyst for the synthesis of α-aminonitriles, which are important synthetic intermediates. scispace.com

Organocatalysis, which uses small organic molecules to catalyze reactions, offers an environmentally benign alternative to metal-based catalysis. mdpi.comscispace.com Chiral secondary amine organocatalysts and bifunctional H-bond donors are being explored for various asymmetric syntheses, providing a pathway to chiral derivatives without the need for heavy metals. mdpi.comrsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scirp.orgmdpi.com This technology is particularly effective for the synthesis of heterocyclic derivatives related to this compound. For example, the synthesis of 2-amino-5-cyano-4,6-disubstituted pyrimidines under microwave irradiation can reduce reaction times from hours to just a few minutes, with improved yields. scirp.orgnanobioletters.com This rapid and efficient heating is considered a green chemistry approach as it reduces energy consumption and often allows for solvent-free reactions. semanticscholar.orgrsc.orgbeilstein-journals.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis A summary of the advantages of microwave irradiation in the synthesis of 2-amino-3-cyanopyridine derivatives.

| Method | Reaction Time | Yield (%) | Conditions |

| Conventional Heating | 6-8 hours | 65-75 | Reflux in ethanol |

| Microwave Irradiation | 3-5 minutes | 85-90 | Solvent-free |

In addition to microwave assistance, efforts have been made to develop catalyst-free synthetic routes. While many transformations rely on catalysts, certain reactions can proceed efficiently under thermal or base-mediated conditions, eliminating the cost and potential toxicity associated with catalysts. For instance, some protocols for the synthesis of α-aminonitriles have been developed that are catalyst-free, relying on reagents like KOtBu under hydrosilylation conditions or proceeding through electrochemical methods. organic-chemistry.org

Mechanistic Studies of Reaction Efficiency and Selectivity

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols for efficiency and selectivity. For the synthesis of this compound, a common route involves the palladium-catalyzed cyanation of a corresponding halo-aminobenzamide precursor.

The generally accepted mechanism for this transformation involves a catalytic cycle:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-amino-5-bromobenzamide), forming a Pd(II)-aryl complex. rsc.org

Cyanide Transfer : The halide ligand on the palladium complex is exchanged for a cyanide group from the cyanide source (e.g., KCN or Zn(CN)2). google.comrsc.org

Reductive Elimination : The final step is the reductive elimination of the desired product, this compound, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. rsc.org

For multicomponent reactions that form heterocyclic derivatives, the mechanism often begins with a Knoevenagel condensation between an aldehyde and an active methylene compound like malononitrile. beilstein-journals.org This is followed by a Michael addition and subsequent cyclization and aromatization steps to form the final product. beilstein-journals.org Understanding the intricacies of these pathways allows for the rational design of catalysts and reaction conditions to control regioselectivity and maximize yield.

Precursor Derivatization and Functionalization Strategies

The synthesis of this compound and its derivatives often relies on the strategic functionalization of precursor molecules. These strategies are crucial for introducing the desired substituents on the aromatic ring and the amide group, thereby allowing for the creation of a diverse range of compounds. Key methodologies include the derivatization of the amide bond, electrophilic aromatic substitution to modify the benzene ring, and the use of functionalized isatoic anhydrides as versatile starting materials.

A primary strategy for derivatization involves the formation of the amide bond from a suitably substituted anthranilic acid derivative. One common and versatile precursor is isatoic anhydride, which can react with a wide array of primary and secondary amines to yield N-substituted 2-aminobenzamides. This approach allows for significant diversity in the substituent attached to the amide nitrogen. Research has demonstrated the synthesis of a series of 2-aminobenzamide derivatives by reacting isatoic anhydride with various amines, showcasing the broad applicability of this method for creating libraries of related compounds nih.gov.

Another powerful technique for precursor derivatization is palladium-catalyzed aminocarbonylation. This method allows for the coupling of a substituted aniline with carbon monoxide and an amine, providing a direct route to N-substituted 2-aminobenzamides. This strategy is particularly useful as it allows for variation in both the aniline and the amine component, offering a high degree of flexibility in the final product structure.

Electrophilic aromatic substitution reactions represent a cornerstone for the functionalization of the aromatic ring of 2-aminobenzamide precursors. These reactions allow for the introduction of a variety of substituents, which can be essential for the desired biological activity or for subsequent chemical transformations, such as the introduction of the cyano group.

Halogenation is a particularly important functionalization reaction, as the resulting halo-substituted precursors can often be readily converted to the corresponding cyano derivatives. The direct halogenation of 2-aminobenzamide has been studied, providing specific conditions for the regioselective introduction of bromine and iodine. For instance, reaction with N-bromosuccinimide (NBS) in acetonitrile leads to the formation of 2-amino-5-bromobenzamide, a key intermediate for this compound. Dihalogenation can also be achieved under specific conditions researchgate.net.

Nitration offers another avenue for functionalizing the aromatic ring. While direct nitration of 2-aminobenzamide requires careful control to manage regioselectivity and potential side reactions, the introduction of a nitro group provides a versatile handle for further chemistry. The nitro group can be reduced to an amino group, allowing for the synthesis of diamino-substituted benzamides, or it can be a precursor for diazotization and subsequent Sandmeyer reactions to introduce a variety of other functional groups.

Friedel-Crafts acylation and alkylation reactions provide a means to introduce carbon-based substituents onto the aromatic ring of the precursor. The acylation of anilides, which are N-acylated derivatives of anilines, has been shown to be an effective method for introducing ketone functionalities. These reactions typically employ a Lewis acid catalyst to promote the electrophilic attack of an acyl halide or anhydride on the electron-rich aromatic ring.

The following table summarizes key precursor derivatization and functionalization strategies:

| Strategy | Precursor Type | Reagents and Conditions | Resulting Functionalization | Reference |

|---|---|---|---|---|

| Amide Bond Formation | Isatoic Anhydride | Various primary and secondary amines, DMF, reflux | Derivatization of the amide group (N-substitution) | nih.gov |

| Halogenation | 2-Aminobenzamide | N-Bromosuccinimide (NBS), Acetonitrile, Room Temperature | Mono-bromination at the 5-position | researchgate.net |

| Halogenation | 2-Aminobenzamide | N-Iodosuccinimide (NIS), Acetic Acid, Room Temperature | Mono-iodination at the 5-position | researchgate.net |

| Halogenation | 2-Aminobenzamide | N-Bromosuccinimide (2 equiv.), Acetic Acid, Room Temperature | Di-bromination at the 3- and 5-positions | researchgate.net |

Isatoic anhydrides themselves can be functionalized prior to their reaction with amines, providing another layer of synthetic flexibility. The synthesis of substituted isatoic anhydrides can be achieved through various methods, including the cyclization of functionalized anthranilic acids or the palladium-catalyzed carbonylation of substituted anilines researchgate.netosi.lvthieme-connect.com. This allows for the introduction of substituents on the aromatic ring of the isatoic anhydride, which are then carried through to the final 2-aminobenzamide product.

The derivatization of the amino group of the precursor, for example through N-alkylation or N-acylation, can also be a valuable strategy. Protecting the amino group can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions and can be a necessary step in multi-step synthetic sequences.

| Precursor | Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminobenzamide | Bromination | N-Bromosuccinimide | Acetonitrile, Room Temp, 0.5 h | 2-Amino-5-bromobenzamide | Not Specified | researchgate.net |

| 2-Aminobenzamide | Iodination | N-Iodosuccinimide | Acetic Acid, Room Temp, 1 h | 2-Amino-5-iodobenzamide | Not Specified | researchgate.net |

| 2-Aminobenzamide | Di-bromination | N-Bromosuccinimide (2 equiv.) | Acetic Acid, Room Temp, 2 h | 2-Amino-3,5-dibromobenzamide | Not Specified | researchgate.net |

| Isatoic Anhydride | Aminolysis | p-Toluidine | DMF, Reflux, 6 h | 2-Amino-N-(p-tolyl)benzamide | 97% | nih.gov |

| Isatoic Anhydride | Aminolysis | 4-Methoxyaniline | DMF, Reflux, 6 h | 2-Amino-N-(4-methoxyphenyl)benzamide | 99% | nih.gov |

Advanced Chemical Reactivity and Transformation Studies

Reactivity Profiles of Key Functional Groups

The reactivity of 2-amino-5-cyanobenzamide is dictated by the interplay of its three functional groups. The amino group is nucleophilic and can readily participate in reactions with electrophiles. The cyano group, with its carbon-nitrogen triple bond, can undergo addition reactions and can be converted into other functional groups. researchgate.net The amide group can be hydrolyzed or can participate in condensation reactions. youtube.com

The cyano group is a versatile functional group that can be transformed into a variety of other functionalities. researchgate.net Common transformations include hydrolysis to a carboxylic acid or an amide, reduction to an amine, and participation in cycloaddition reactions. The presence of the amino and amide groups on the same aromatic ring can influence the reactivity of the cyano group. For instance, the electron-donating amino group can increase the electron density of the aromatic ring, potentially affecting the conditions required for cyano group transformations.

Table 1: Selected Transformations of the Cyano Group in Aromatic Compounds

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis | Acid or base catalysis, water | Carboxylic acid or Amide |

| Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C), or chemical hydrides (e.g., LiAlH₄) | Primary amine |

| Cycloaddition | Dienes, 1,3-dipoles | Heterocyclic rings |

This table presents common transformations of the cyano group and is not exhaustive.

The amide group of this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. youtube.com It can also be a participant in condensation reactions. For example, it can react with aldehydes or ketones in the presence of a catalyst to form quinazolinones, a class of fused nitrogen heterocycles. rhhz.net The reaction proceeds through an initial condensation to form an imine, followed by intramolecular cyclization and subsequent oxidation. rhhz.netresearchgate.net

The amino group in this compound is a primary aromatic amine and exhibits typical reactivity. It can be acylated, alkylated, and can undergo diazotization reactions. Derivatization of the amino group is often a key step in the synthesis of more complex molecules. For instance, acylation of the amino group can be used to introduce various substituents, which can then influence the subsequent reactivity of the molecule or be part of the final target structure. A variety of derivatization reagents are available for modifying amino groups, each with its own specific applications and reaction conditions. nih.govmdpi.com

Role in Heterocyclic Synthesis and Ring Annulation

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those containing nitrogen. researchgate.netnih.gov The presence of the amino and amide groups in an ortho relationship allows for the facile construction of fused ring systems.

A significant application of this compound is in the synthesis of quinazolinones. These are bicyclic heterocyclic compounds with a wide range of biological activities. nih.govgoogle.com The synthesis of quinazolinones from 2-aminobenzamides can be achieved through various methods, including condensation with aldehydes, carboxylic acids, or their derivatives. rhhz.netresearchgate.net For example, the reaction of 2-aminobenzamide (B116534) with an aldehyde, often in the presence of an oxidant, leads to the formation of a quinazolinone ring system. rhhz.net The reaction mechanism typically involves the formation of an intermediate that undergoes intramolecular cyclization. researchgate.net

Table 2: Examples of Reagents for Quinazolinone Synthesis from 2-Aminobenzamides

| Reagent | Reaction Conditions | Reference |

| Aldehydes | Oxidative conditions (e.g., H₂O₂) | rhhz.net |

| Methanol (B129727) | Copper-catalyzed, basic conditions | researchgate.net |

| Benzylamines | Metal-free, oxidative conditions | rhhz.net |

This table provides a selection of reagents and conditions for the synthesis of quinazolinones from 2-aminobenzamides.

The strategic placement of the amino, cyano, and amide groups in this compound allows for various intramolecular cyclization pathways. nih.govresearchgate.net Depending on the reaction conditions and the presence of other reagents, different heterocyclic ring systems can be formed. For example, under certain conditions, the amino group can react with the cyano group to form a fused imidazole (B134444) ring. The ability to undergo intramolecular cyclization makes this compound a versatile starting material for the diversity-oriented synthesis of heterocycles. frontiersin.org

Domino Reaction Sequences Involving this compound Intermediates

Domino reactions, also known as cascade or tandem reactions, are powerful tools in organic synthesis where multiple bond-forming events occur in a single operation without isolating intermediates. researchgate.netrsc.org This approach offers significant advantages, including increased efficiency, reduced waste generation, and the rapid construction of complex molecular architectures from simple precursors. researchgate.net The 2-aminobenzamide framework, central to this compound, is a well-established precursor for domino reactions that lead to the formation of fused heterocyclic systems, particularly quinazolines and quinazolinones.

While specific literature detailing domino reactions starting directly from this compound is not abundant, its reactivity can be inferred from extensive research on related 2-aminobenzamide and 2-aminobenzonitrile (B23959) derivatives. These reactions typically involve the initial formation of an intermediate that undergoes a series of intramolecular cyclizations and subsequent transformations.

A common strategy involves the reaction of the 2-amino group with a suitable electrophile, such as an aldehyde or ketone, to form an imine or enamine. This intermediate can then undergo an intramolecular cyclization involving either the amide or the cyano group, followed by further reaction steps like dehydration or rearrangement to yield the final heterocyclic product. For instance, the copper-catalyzed domino reaction of 2-aminobenzohydrazides with 2-bromocinnamaldehydes has been shown to produce pyrazolo[5,1-b]quinazolin-9(1H)-one derivatives through a proposed mechanism involving Michael addition and subsequent elimination. fao.org Similarly, multicomponent reactions involving an aminobenzamide moiety, an aldehyde, and another component are frequently employed to build quinazolinone scaffolds in a single pot. researchgate.net

The presence of the electron-withdrawing cyano group at the 5-position of this compound is expected to influence the reactivity of the aromatic ring and the nucleophilicity of the amino group, thereby affecting the course and efficiency of these domino sequences. The following table summarizes representative domino reactions based on the core 2-aminobenzamide structure, illustrating the types of transformations in which this compound could serve as a key intermediate.

| Reactants | Key Transformations | Product Class | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 2-Aminobenzamides and Amines | Deaminative Coupling, Intramolecular Cyclization | Quinazolinones | Ruthenium Catalyst | organic-chemistry.org |

| Isatoic Anhydride, Aldehydes, Amines | Ring Opening, Imine Formation, Intramolecular Cyclization | 2,3-Dihydroquinazolin-4(1H)-ones | Various Catalysts | researchgate.net |

| 2-Aminobenzohydrazide and 2-Bromocinnamaldehyde | Michael Addition, Elimination, Intramolecular Cyclization | Pyrazolo[5,1-b]quinazolin-9(1H)-ones | CuI / Cs2CO3 | fao.org |

| N'-(2-cyanophenyl)formamidine and Dialkyl amino (phenyl) phosphonate | Condensation, Cyclization | Quinazolines with α-aminophosphonate | Microwave Irradiation | nih.gov |

Catalytic Processes and Ligand Interactions

The field of catalysis heavily relies on the interaction between a central metal atom and surrounding molecules known as ligands. chiba-u.jp These ligands modulate the electronic and steric properties of the metal center, thereby controlling the catalytic activity and selectivity of the resulting complex. nih.gov this compound possesses multiple functional groups—the primary amine (-NH2), the amide (-CONH2), and the nitrile (-C≡N)—that can act as potential donor sites for coordination with transition metals.

The coordination chemistry of molecules containing the 2-aminophenyl scaffold has been a subject of interest. For instance, 2-(2′-aminophenyl)benzothiazole and its derivatives are known to act as bidentate proligands that can coordinate to various metal centers. mdpi.com The amino group and the nitrogen atom of the benzothiazole (B30560) ring form a stable chelate ring with the metal ion. By analogy, this compound could coordinate to a metal center in several ways:

Monodentate Ligation: Through the lone pair of the amino nitrogen.

Bidentate Chelation:

Utilizing the amino nitrogen and the amide oxygen, forming a stable six-membered ring.

Involving the amino nitrogen and the nitrile nitrogen, although this would form a less favorable four-membered ring.

Bridging Ligand: The molecule could bridge two metal centers, with different functional groups coordinating to each metal.

The specific coordination mode would depend on the metal ion, its oxidation state, the solvent, and the reaction conditions. The formation of such metal complexes could imbue the resulting species with catalytic activity. For example, complexes of the structurally related 5-amino-2-cyanopyridine with copper, cobalt, nickel, and manganese have been synthesized and shown to catalyze the Henry reaction. ias.ac.in Similarly, transition metal complexes involving amino acids and their derivatives are widely explored for their catalytic prowess in various organic transformations, including oxidation and alkylation reactions. semanticscholar.orgnih.gov

While specific studies on the catalytic applications of this compound complexes are limited, its structural features suggest significant potential. The combination of a soft donor (amino nitrogen) and a hard donor (amide oxygen) makes it a versatile ligand for a range of transition metals. The resulting complexes could find applications in areas such as cross-coupling reactions, oxidation catalysis, or asymmetric synthesis.

| Functional Group | Potential Donor Atom(s) | Coordination Mode | Example from Related Molecules | Reference |

|---|---|---|---|---|

| Amino (-NH2) | Nitrogen | Monodentate, Bidentate (chelation) | Coordination in 2-(2′-aminophenyl)benzothiazole complexes | mdpi.com |

| Amide (-CONH2) | Oxygen, Nitrogen | Monodentate (via O), Bidentate (chelation with NH2) | Common coordination mode for primary amides | N/A |

| Cyano (-C≡N) | Nitrogen | Monodentate, Bridging | Coordination of the nitrile group in various organometallic complexes | N/A |

| Combined (NH2, CONH2) | N, O | Bidentate (chelation) | Chelation is a common stabilizing interaction in coordination chemistry | mdpi.com |

Applications in Medicinal Chemistry and Biological Sciences

2-Amino-5-cyanobenzamide as a Privileged Scaffold for Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a valuable starting point for the development of new drugs. The 2-aminobenzamide (B116534) core, and by extension this compound, is recognized as such a scaffold, particularly in the design of enzyme inhibitors.

Design and Synthesis of Novel Pharmacophores

The reactivity of the amino and cyano groups, along with the benzamide (B126) backbone of this compound, allows for its use in the synthesis of a variety of heterocyclic compounds, which are key components of many approved drugs. For instance, 2-aminobenzonitriles, a class of compounds to which this compound belongs, are valuable precursors for the synthesis of quinazoline (B50416) derivatives. nih.govmdpi.com These derivatives are known to possess a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. mdpi.com

The synthesis of novel pharmacophores from this compound can be achieved through various chemical reactions, such as cyclocondensation, which can lead to the formation of complex heterocyclic systems. researchgate.net These reactions leverage the nucleophilic character of the amino group and the electrophilic nature of the cyano group after activation, enabling the construction of diverse molecular libraries for biological screening.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the potency and selectivity of a lead compound. For derivatives of the 2-aminobenzamide scaffold, SAR studies have revealed key insights. For example, in a series of 2-aminobenzophenone (B122507) derivatives, the introduction of an amino group at the ortho position of the benzophenone (B1666685) ring was found to be integral for increased growth inhibition in cancer cell lines. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a drug design strategy aimed at discovering novel molecular scaffolds with similar biological activity to a known active compound. The this compound scaffold can serve as a starting point for such explorations. By maintaining key pharmacophoric features, medicinal chemists can design new core structures to improve properties such as potency, selectivity, or pharmacokinetic profiles.

Bioisosteric replacement is another important concept where one functional group is replaced by another with similar physicochemical properties to improve the compound's biological activity or reduce toxicity. The cyano group in this compound, for instance, can be a subject for bioisosteric replacement. The nitrile group is known to participate in various noncovalent interactions and can also act as a covalent warhead in some inhibitor designs. nih.gov Replacing the cyano group with other electron-withdrawing groups or hydrogen bond acceptors could lead to derivatives with altered target binding and pharmacological profiles.

Biological Activity and Mechanistic Pharmacology

Derivatives of the broader 2-aminobenzamide and related scaffolds have demonstrated significant potential in various therapeutic areas, particularly in oncology.

Antineoplastic Potential and Cell Line Studies

The 2-aminobenzamide moiety is a key structural feature in a number of compounds with demonstrated anticancer activity. For instance, novel 2-aminobenzamide derivatives bearing a benzothiazole (B30560) and phenylamine moiety have been synthesized and evaluated for their cytotoxic activity against A549 (lung carcinoma) and SW480 (colon adenocarcinoma) tumor cell lines. researchgate.net

While comprehensive cell line screening data for a large library of direct derivatives of this compound is limited in the public domain, the foundational scaffold is present in molecules that have shown promise. The general class of substituted benzamides has been explored for a variety of pharmacological activities, including anticancer effects. walshmedicalmedia.com

Table 1: Examples of Antineoplastic Activity of Related Aminobenzamide Derivatives

| Compound Class | Cell Line(s) | Reported Activity | Reference |

| 2-Aminobenzophenone derivatives | Colo 205, NUGC3, HA22T | IC50 values 50- to 100-fold lower than combretastatin (B1194345) A-4 | nih.gov |

| 2-Aminobenzofuran derivatives | Flp-In™-293/MDR, KBvin | Potentiation of anticancer drug activity by inhibiting P-glycoprotein | nih.gov |

| 2-Aminobenzamide derivatives with benzothiazole | A549 | Cytotoxicity with IC50 values in the micromolar range | researchgate.net |

This table presents data for compounds related to the 2-aminobenzamide scaffold to illustrate the potential of this chemical class. Specific data for derivatives of this compound is not detailed in the cited sources.

Enzyme Inhibition and Modulation of Metabolic Pathways

A significant area of interest for 2-aminobenzamide derivatives is their role as enzyme inhibitors. The benzamide moiety is a well-established pharmacophore for inhibitors of the poly(ADP-ribose) polymerase (PARP) family of enzymes, which are crucial for DNA repair. researchgate.netrsc.orgnih.gov PARP inhibitors have gained prominence as a targeted therapy for cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations. The 2-aminobenzamide scaffold can be utilized in the design of novel PARP inhibitors.

Furthermore, derivatives of related heterocyclic systems synthesized from aminobenzonitriles have been investigated as inhibitors of other enzymes, such as P-glycoprotein, a key protein involved in multidrug resistance in cancer. nih.govresearchgate.net

Table 2: Enzyme Inhibition by Related Aminobenzamide Derivatives

| Compound Class | Target Enzyme(s) | Inhibition Data | Therapeutic Area | Reference |

| Pyridopyridazinone derivatives (Olaparib isosteres) | PARP-1 | IC50 in the nanomolar range | Cancer | nih.gov |

| 2-Aminobenzofuran derivatives | P-glycoprotein (ABCB1) | Increased inhibitory activity compared to verapamil | Cancer (Multidrug Resistance) | nih.gov |

| Novel Benzamide Derivatives | PARP-1 | IC50 in the low micromolar range | Cancer | researchgate.net |

This table provides examples of enzyme inhibition by compounds containing the 2-aminobenzamide or related scaffolds. The data illustrates the potential of this structural class as enzyme inhibitors.

Molecular Target Identification and Interaction Analysis

A comprehensive search of scientific literature and chemical databases yields no specific studies focused on the molecular target identification or interaction analysis of this compound. In medicinal chemistry, the process of identifying the biological targets of a compound is crucial for understanding its mechanism of action and for further development. This typically involves a range of experimental and computational methods.

General Methodologies for Target Identification:

| Methodology | Description |

| Affinity Chromatography | A target protein is isolated from a complex mixture by its binding to the compound which is immobilized on a solid support. |

| Yeast Two-Hybrid Screening | A genetic method used to discover protein-protein interactions and protein-ligand interactions. |

| Computational Docking | A computer simulation that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. |

| Surface Plasmon Resonance (SPR) | An optical technique for detecting molecular interactions in real-time without the need for labels. |

While these techniques are standard in drug discovery, there is no evidence of their application to this compound to identify specific molecular targets or to analyze its interaction with any biological macromolecules. Research on other aminobenzamide derivatives has shown a variety of biological activities, including antimicrobial and anticancer effects, suggesting that this class of compounds can interact with various biological targets. researchgate.netnih.gov However, these findings cannot be directly extrapolated to the this compound derivative without specific experimental validation.

Agrochemical and Other Industrial Applications

The potential utility of this compound in agrochemical and other industrial sectors remains largely unexplored, according to available research. While benzamide derivatives, in general, have been investigated for a range of industrial uses, including as agrochemicals, specific data for the 2-amino-5-cyano substituted variant is absent. nih.gov

Formulations for Enhanced Environmental Profile

No studies have been identified that focus on developing formulations of this compound with an enhanced environmental profile. Modern agrochemical research places a strong emphasis on creating formulations that are both effective and environmentally friendly. ijrrjournal.com This includes developing water-based formulations, controlled-release technologies, and using biodegradable adjuvants to minimize environmental impact. ijrrjournal.comastm.org

Examples of Environmentally Friendly Formulation Technologies:

| Formulation Type | Description |

| Suspension Concentrates (SC) | A stable suspension of the active ingredient in a fluid, usually water. |

| Water-Dispersible Granules (WG) | Granules that disintegrate in water to form a suspension. |

| Microencapsulation | The active ingredient is enclosed in a polymeric shell to control its release. |

| Oil Dispersions (OD) | The solid active ingredient is dispersed in an oil phase, suitable for water-sensitive compounds. ijrrjournal.com |

While these advanced formulation strategies are being applied to many modern pesticides to improve their environmental safety, there is no indication that such research and development have been undertaken for this compound. The pursuit of green chemistry in agrochemical development aims to reduce the reliance on volatile organic compounds and other hazardous materials in formulations. orientjchem.orgresearchgate.net

Advanced Characterization and Analytical Methodologies in 2 Amino 5 Cyanobenzamide Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental in determining the molecular structure of 2-Amino-5-cyanobenzamide by examining the interaction of the molecule with electromagnetic radiation. Different regions of the electromagnetic spectrum provide specific information about the compound's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H-NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H-NMR spectrum of this compound, the aromatic protons appear as distinct signals in the downfield region due to the deshielding effect of the benzene (B151609) ring. The protons of the amino (-NH₂) and amide (-CONH₂) groups are also observable and their chemical shifts can be influenced by the solvent and concentration.

¹³C-NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum of this compound would be expected to show eight distinct signals, corresponding to the eight carbon atoms in unique chemical environments. The carbon atom of the nitrile group (-C≡N) typically appears in a characteristic region, as does the carbonyl carbon (-C=O) of the amide group. The six aromatic carbons will have chemical shifts in the typical aromatic region, with variations depending on the substituent effects of the amino, cyano, and benzamide (B126) groups.

| Technique | Assignment | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H-NMR | Aromatic CH | ~6.7-7.9 |

| Amine (-NH₂) | Broad signal, variable | |

| Amide (-CONH₂) | Broad signal, variable | |

| Solvent dependent | ||

| ¹³C-NMR | Aromatic C | ~100-155 |

| Nitrile (-C≡N) | ~118-120 | |

| Carbonyl (C=O) | ~170 | |

| Solvent dependent |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy is particularly useful for identifying the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and amide groups, the C=O stretching of the amide, and the C≡N stretching of the nitrile group. The aromatic ring will also exhibit characteristic C-H and C=C stretching and bending vibrations.

Raman Spectroscopy , which relies on inelastic scattering of light, is also sensitive to molecular vibrations. It is particularly effective for detecting symmetric vibrations and can provide complementary information to IR spectroscopy. The symmetric stretching of the C≡N bond is expected to produce a strong Raman signal.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amine/Amide (-NH₂) | N-H Stretch | 3400-3200 (two bands) | 3400-3200 |

| N-H Bend | 1650-1580 | 1650-1580 | |

| Amide (C=O) | C=O Stretch | ~1680 | ~1680 |

| Nitrile (-C≡N) | C≡N Stretch | 2230-2210 | 2230-2210 |

| Aromatic Ring | C=C Stretch | 1600-1450 | 1600-1450 |

| C-H Bend | 900-675 | - |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This information is crucial for determining the molecular weight and elemental composition.

Mass Spectrometry (MS) of this compound (C₈H₇N₃O) would show a molecular ion peak corresponding to its molecular weight (161.16 g/mol ). The fragmentation pattern can provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound, HRMS would confirm the molecular formula C₈H₇N₃O by providing a mass measurement with a high degree of precision.

| Technique | Parameter | Value |

|---|---|---|

| MS | Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol | |

| HRMS | Exact Mass | 161.0589 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in this compound. The absorption maxima (λmax) provide information about the extent of conjugation and the electronic structure of the molecule. The presence of the benzene ring and its substituents will result in characteristic absorption bands in the UV region.

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For this compound, a reverse-phase HPLC method is typically employed, using a nonpolar stationary phase and a polar mobile phase. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. A typical HPLC analysis for purity would aim to show a single major peak, with any other peaks representing impurities.

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (often with an acid modifier like formic acid) |

| Detection | UV detector (wavelength set based on the compound's λmax) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC) and Thin Layer Chromatography (TLC)

Chromatographic techniques are fundamental for assessing the purity and monitoring the reactions of this compound. Gas Chromatography (GC) and Thin Layer Chromatography (TLC) serve as rapid and effective methods for qualitative and semi-quantitative analysis.

Gas Chromatography (GC): Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. The presence of amino (-NH2) and amide (-CONH2) groups requires a derivatization step to increase volatility and thermal stability. Common derivatization strategies for aromatic amines involve acylation or silylation. For instance, reacting the compound with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the active hydrogens on the nitrogen atoms with less polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a mass spectrometer (MS) for definitive identification. The separation is usually performed on a capillary column with a non-polar or medium-polarity stationary phase. While specific retention time data for this compound is not widely published, a hypothetical analysis based on similar aromatic amines is presented below.

Table 1: Representative GC-MS Parameters for Analysis of a Derivatized Aromatic Aminobenzamide

| Parameter | Value/Condition |

|---|---|

| Column | DB-5MS (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Derivatizing Agent | MTBSTFA with 1% TBDMCS |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Oven Program | Initial 100 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 5 min) |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Result | A sharp peak corresponding to the TBDMS-derivatized this compound, with a characteristic mass spectrum. |

Thin Layer Chromatography (TLC): TLC is an invaluable tool for routine purity checks and for optimizing solvent systems for larger-scale preparative chromatography. The separation on a TLC plate is governed by the compound's polarity, the polarity of the stationary phase (typically silica (B1680970) gel), and the composition of the mobile phase.

For this compound, a polar compound, a polar stationary phase like silica gel (SiO2) is appropriate. The mobile phase would consist of a mixture of solvents, with the ratio adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.5 for good separation. Visualization can be achieved under UV light (254 nm) due to the aromatic nature of the compound, or by using a staining agent such as ninhydrin, which reacts with the primary amino group to produce a colored spot.

Table 2: Illustrative TLC Systems for this compound Analysis

| Stationary Phase | Mobile Phase (Eluent System) | Expected Rf Value | Visualization |

|---|---|---|---|

| Silica Gel 60 F254 | Ethyl Acetate / Hexane (7:3 v/v) | ~0.4 | UV (254 nm) |

| Silica Gel 60 F254 | Dichloromethane / Methanol (B129727) (95:5 v/v) | ~0.5 | UV (254 nm), Ninhydrin stain |

Preparative Chromatography for Isolation

When pure, bulk quantities of this compound are required for further study, preparative chromatography is the method of choice. This technique operates on the same principles as analytical chromatography but is scaled up to handle larger sample loads.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating high-purity compounds. nih.gov Given the polarity of this compound, reversed-phase HPLC is a suitable approach. In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of acetonitrile or methanol and water.

Method development starts at the analytical scale to determine the optimal mobile phase composition that provides good resolution between the target compound and any impurities. sygnaturediscovery.com This method is then scaled up to a larger preparative column. Because basic amines can interact strongly with residual acidic silanols on the silica support, leading to poor peak shape, a small amount of a modifier like triethylamine (B128534) (TEA) or formic acid is often added to the mobile phase to improve chromatographic performance.

Table 3: Example Preparative HPLC Method for Isolation of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 10 µm particle size, 250 mm x 21.2 mm ID |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 70% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Sample Loading | ~100-500 mg dissolved in minimal mobile phase or DMSO |

| Fraction Collection | Peak-based, triggered by UV signal |

Solid-State Characterization

Understanding the solid-state properties of a compound is critical, as these influence its stability, solubility, and bioavailability.

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule. chromatographyonline.com This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. It also reveals intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

To perform this analysis, a high-quality single crystal of this compound must be grown, typically by slow evaporation from a suitable solvent. The crystal is then mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to solve and refine the crystal structure.

While the specific crystal structure of this compound is not publicly available as of this writing, data from a closely related isomer, 3-Aminobenzamide, provides insight into the expected structural features and crystal packing parameters. nih.gov

Table 4: Representative Single-Crystal X-ray Diffraction Data for an Aminobenzamide Isomer (3-Aminobenzamide)

| Parameter | Value |

|---|---|

| Chemical Formula | C7H8N2O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.1 Å, b = 5.1 Å, c = 16.5 Å |

| α = 90°, β = 100.1°, γ = 90° | |

| Volume | 670 ų |

| Z (Molecules/unit cell) | 4 |

| Calculated Density | 1.35 g/cm³ |

| Data Collection Temp. | 293 K |

| Key Structural Features | Intermolecular hydrogen bonds between the amide and amino groups forming a networked structure. |

Data based on the structure of 3-Aminobenzamide, a positional isomer. nih.gov

Advanced Techniques for Mechanistic and Interaction Studies

Beyond basic characterization, advanced analytical methods are employed to investigate the behavior of this compound in solution, particularly its potential for self-assembly or interaction with biological macromolecules.

Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the size distribution of particles and molecules in solution. nih.gov While commonly used for large particles like proteins or nanoparticles, it is also highly effective for detecting the formation of small-molecule aggregates. wyatt.comcreative-biostructure.com In drug discovery, some small molecules form colloidal aggregates at certain concentrations, which can lead to non-specific interactions in biochemical assays. DLS can be used to study the propensity of this compound to self-assemble or aggregate by measuring the hydrodynamic radius of particles in solution as a function of concentration. The appearance of larger particles (e.g., >100 nm) can indicate aggregation. nih.gov

Size Exclusion Chromatography (SEC) in Biochemical Contexts: SEC separates molecules based on their hydrodynamic size. bio-rad.com In a biochemical context, it is a powerful tool for studying non-covalent interactions between a small molecule and a larger protein. For example, if this compound is investigated as a potential enzyme inhibitor, SEC can be used to detect the formation of a stable protein-ligand complex. A technique known as Kinetic SEC (KSEC-MS) combines size exclusion with mass spectrometry to study the kinetics of protein-small molecule binding in a label-free manner. nih.gov In this method, the protein and small molecule are passed through an SEC column; the unbound small molecule is retarded, while the protein and any bound small molecule elute earlier. MS detection of the small molecule in the early-eluting protein peak provides evidence of binding. acs.org

Table 5: Application of Advanced Techniques for Interaction Studies

| Technique | Principle | Application for this compound Research | Information Gained |

|---|---|---|---|

| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity to determine the size of particles in solution. | Investigating the potential for concentration-dependent self-assembly or aggregation in aqueous buffers. | Hydrodynamic radius (Rh), polydispersity, and critical aggregation concentration (CAC). |

| Size Exclusion Chromatography (SEC) | Separates molecules based on size; larger molecules elute first. | Detecting the formation of a complex between this compound and a target protein (e.g., an enzyme). | Confirmation of binding, estimation of binding stoichiometry, and, with KSEC-MS, determination of kinetic rate constants (kon, koff). |

Computational Chemistry and in Silico Studies of 2 Amino 5 Cyanobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and energy of molecules. These methods provide a detailed understanding of a molecule's intrinsic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. rsc.org For a molecule like 2-Amino-5-cyanobenzamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can elucidate its geometric and electronic properties. tandfonline.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω), can be calculated from the HOMO and LUMO energies. These descriptors help in predicting the molecule's reactivity and interaction with other chemical species. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule, providing insights into its optical properties. mdpi.com Vibrational frequencies corresponding to IR and Raman spectra can also be calculated to aid in the interpretation of experimental spectroscopic data. nih.gov

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 4.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 3.64 eV | Propensity to accept electrons |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data as parameters. oxfordreference.comwikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate calculations of molecular energies and properties. wikipedia.org While computationally more intensive than DFT, ab initio methods are valuable for benchmarking the results of other computational techniques and for obtaining precise data on small molecules. mdpi.comsemanticscholar.org For this compound, these calculations can yield a precise ground-state energy, optimized molecular geometry, and dipole moment, which are fundamental to understanding its physical and chemical behavior.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the three-dimensional structure and dynamic behavior of molecules over time. These techniques are particularly useful for understanding how a molecule like this compound might interact with biological systems.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govopenaccessjournals.commdpi.com This method is crucial in structure-based drug design for identifying potential drug candidates. jscimedcentral.com In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein, and various conformations and orientations would be sampled. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol, with more negative values indicating a stronger interaction. nih.gov

The analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. jscimedcentral.com

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Lys72, Glu91, Leu135, Asp184 |

| Hydrogen Bonds | Amino group with Asp184; Amide with Lys72 |

| Hydrophobic Interactions | Benzene (B151609) ring with Leu135 |

The presence of rotatable single bonds in this compound allows it to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. researchgate.netnih.gov This is important because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to its target's binding site.

Computational methods can perform a systematic search of the conformational space by rotating the flexible bonds and calculating the potential energy of each resulting structure. This generates a potential energy surface, from which the lowest energy (most stable) conformers can be identified.

Computational chemistry can be used to model the mechanism of chemical reactions, providing insights that are often difficult to obtain through experiments alone. rsc.org For this compound, a potential reaction of interest could be the hydrolysis of its amide group. mcmaster.caacs.orgresearchgate.net

By simulating the reaction pathway, researchers can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. These simulations can clarify the step-by-step mechanism of the reaction, including the role of any catalysts or solvent molecules. acs.org

| Parameter | Predicted Value (in aqueous solution) |

|---|---|

| Reaction Type | Base-catalyzed hydrolysis |

| Activation Energy (ΔG‡) | 22.5 kcal/mol |

| Reaction Energy (ΔG) | -5.2 kcal/mol (exergonic) |

| Rate-determining Step | Formation of the tetrahedral intermediate |

Chemoinformatics and Virtual Screening Applications of this compound

Chemoinformatics and virtual screening are powerful computational tools used in drug discovery to identify and optimize novel drug candidates. For a compound like this compound, these techniques can be instrumental in exploring its therapeutic potential by identifying structurally similar compounds with desired biological activities and predicting their pharmacokinetic and toxicological profiles.

Database Exploration for Analogues and Bioisosteres

The exploration of chemical databases is a critical first step in identifying analogues and bioisosteres of a lead compound such as this compound. This process involves searching vast collections of chemical structures to find molecules with similar structural features or physicochemical properties. The goal is to identify compounds that may exhibit similar or improved biological activity, selectivity, or pharmacokinetic properties.

Analogues are compounds that are structurally very similar to the lead compound, often differing by only a single functional group or substituent. The identification of analogues can help in understanding the structure-activity relationship (SAR) of a chemical series. For this compound, analogue searching would involve querying databases for other aminobenzamides with different substitution patterns on the aromatic ring or modifications to the amide or cyano groups.

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or to mitigate undesirable properties of a lead compound. For this compound, the cyano group (-C≡N) could be replaced by bioisosteres such as a halogen (e.g., -Cl, -Br), a trifluoromethyl group (-CF3), or a small heterocyclic ring like a tetrazole. Similarly, the amide group (-CONH2) has several known bioisosteres.

Large chemical databases such as PubChem, ZINC, and ChEMBL are typically mined for these purposes. The following table illustrates a hypothetical exploration of a database for analogues and bioisosteres of this compound.

| Compound Type | Modification from this compound | Potential Rationale for Exploration | Example Structure (Hypothetical) |

| Analogue | Methylation of the amine group | Investigate the role of the primary amine in binding | 2-(Methylamino)-5-cyanobenzamide |

| Analogue | Halogen substitution for the cyano group | Explore the impact of electronegativity and size | 2-Amino-5-chlorobenzamide |

| Bioisostere | Tetrazole ring for the cyano group | Mimic the electronic properties of the nitrile | 2-Amino-5-(1H-tetrazol-5-yl)benzamide |

| Bioisostere | Carboxylic acid for the amide group | Alter hydrogen bonding and solubility | 2-Amino-5-cyanobenzoic acid |

Virtual Screening Applications:

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. Ligand-based virtual screening is particularly relevant when the structure of the target is unknown. This approach uses the structure of a known active ligand, like this compound, to identify other compounds that have similar shapes and electronic properties.

The process often involves:

Building a Pharmacophore Model: A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound, this would involve defining the spatial arrangement of hydrogen bond donors (the amine and amide groups), hydrogen bond acceptors (the cyano and carbonyl groups), and the aromatic ring.

Searching Databases: The pharmacophore model is then used as a query to search 3D chemical databases to find compounds that match the defined features.

Filtering and Ranking: The hits from the virtual screen are then filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five) and ranked based on their fit to the pharmacophore model.

This approach allows for the rapid and cost-effective identification of diverse chemical scaffolds that could serve as starting points for new drug discovery programs.

Predictive Toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling

In silico ADMET modeling is a crucial component of modern drug discovery, allowing for the early prediction of the pharmacokinetic and toxicological properties of a compound. jonuns.com By predicting these properties for this compound and its analogues, researchers can prioritize compounds with a higher likelihood of success in later stages of drug development.

A variety of computational models and software, such as pkCSM and SwissADME, are available to predict a wide range of ADMET properties. mdpi.comnih.gov

Absorption: This refers to the process by which a drug enters the bloodstream. Key predicted parameters include:

Water Solubility: Affects dissolution and absorption.

Caco-2 Permeability: An indicator of intestinal absorption.

Intestinal Absorption (Human): The percentage of the drug absorbed from the gut.

P-glycoprotein Substrate/Inhibitor: P-glycoprotein is an efflux pump that can limit drug absorption.

Distribution: This describes how a drug spreads throughout the body. Important predictions include:

Volume of Distribution (VDss): Indicates whether a drug is primarily confined to the blood or distributed into tissues.

Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can cross into the central nervous system.